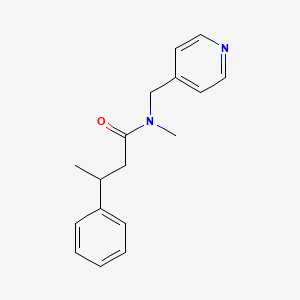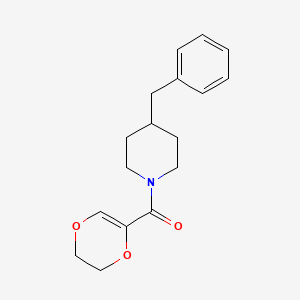![molecular formula C17H20N2O4S B7564240 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer and plays a key role in tumor growth and survival. By inhibiting the activity of carbonic anhydrase IX, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its antiproliferative activity against cancer cells, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been found to have antibacterial and antifungal properties. Furthermore, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to inhibit the activity of carbonic anhydrase IX, which may have implications for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide in lab experiments is its potent antiproliferative activity against a range of cancer cell lines. Additionally, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its effectiveness.
Direcciones Futuras
There are several future directions for the study of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide. One potential direction is the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, further research is needed to fully understand the mechanism of action of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide and its potential applications in the treatment of cancer, bacterial infections, and fungal infections. Furthermore, the development of new methods for synthesizing 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide may improve its bioavailability and effectiveness in lab experiments.
Métodos De Síntesis
The synthesis of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide involves a series of chemical reactions, starting with the reaction between 2-methoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-methoxy-5-nitrobenzaldehyde. This intermediate compound is then reduced using sodium borohydride to yield 2-methoxy-5-aminobenzaldehyde. The next step involves the reaction between 2-methoxy-5-aminobenzaldehyde and N,N-dimethylformamide dimethyl acetal to form 5-[(2-methoxyphenyl)-methylamino]-N,2-dimethylbenzamide. Finally, the sulfamoylation of the intermediate compound using chlorosulfonic acid and ammonium hydroxide yields 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide.
Aplicaciones Científicas De Investigación
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer and plays a key role in tumor growth and survival.
Propiedades
IUPAC Name |
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-9-10-13(11-14(12)17(20)18-2)24(21,22)19(3)15-7-5-6-8-16(15)23-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBEHIEWGZAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide](/img/structure/B7564160.png)
![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)
![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)
![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)


![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)